molecular formula C22H18N2O2S B2444816 N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide CAS No. 899963-58-7

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide

Cat. No.: B2444816
CAS No.: 899963-58-7
M. Wt: 374.46
InChI Key: XKISROVILKSGDI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide typically involves the reaction of benzo[d]thiazol-2-amine with benzyl bromide and phenoxyacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step synthetic routes that are optimized for high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and catalytic processes are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide stands out due to its unique combination of the benzothiazole and phenoxyacetamide moieties, which confer distinct biological activities and chemical reactivity. This compound exhibits a broader spectrum of activity and higher potency in certain applications compared to its analogs .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a benzyl group and a phenoxyacetamide structure. This unique arrangement suggests the potential for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity :
    • Several studies have shown that compounds with similar structures possess antibacterial properties. For instance, derivatives containing the benzothiazole nucleus have demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also exhibit similar activity .
  • Anticancer Activity :
    • In vitro studies have evaluated the anticancer potential of related compounds using human lung cancer cell lines (A549, HCC827, NCI-H358). The findings indicate that these compounds can induce cytotoxicity and inhibit proliferation in cancer cells. Specifically, the IC50 values for some derivatives were reported to be as low as 6.26 μM in 2D assays .

The biological effects of this compound may be attributed to its ability to interact with specific enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cell proliferation, contributing to its anti-inflammatory and anticancer effects .
  • DNA Binding : Similar compounds have been observed to bind within the minor groove of DNA, suggesting a mechanism for their anticancer activity through interference with DNA replication and transcription .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line TestedIC50 Value (μM)Reference
This compoundAnticancerA5496.26 ± 0.33
Similar Benzothiazole DerivativeAntibacterialVariousVaries
Benzothiazole-based CompoundAntioxidantNot specified7.12 ± 2.32

Case Study: Anticancer Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated their efficacy against lung cancer cell lines using both 2D and 3D culture systems. The results indicated that while 2D assays showed higher efficacy (IC50 values around 6 μM), the effectiveness was reduced in 3D models, highlighting the importance of the tumor microenvironment in drug testing .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c25-21(16-26-18-11-5-2-6-12-18)24(15-17-9-3-1-4-10-17)22-23-19-13-7-8-14-20(19)27-22/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKISROVILKSGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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